3-Ethylpyridine 1-oxide
Overview
Description
3-Ethylpyridine 1-oxide: is an organic compound with the molecular formula C₇H₉NO It is a derivative of pyridine, where the nitrogen atom in the pyridine ring is oxidized to form an N-oxide
Scientific Research Applications
Safety and Hazards
Preparation Methods
Synthetic Routes and Reaction Conditions:
Oxidation of 3-Ethylpyridine: One common method to prepare 3-Ethylpyridine 1-oxide involves the oxidation of 3-Ethylpyridine using hydrogen peroxide or peracids under controlled conditions.
Catalytic Methods: Another approach includes the use of catalysts such as manganese dioxide or other transition metal oxides to facilitate the oxidation process.
Industrial Production Methods: Industrial production of this compound typically involves large-scale oxidation processes using efficient catalysts and optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: 3-Ethylpyridine 1-oxide can undergo further oxidation to form more complex N-oxide derivatives.
Reduction: It can be reduced back to 3-Ethylpyridine using reducing agents such as zinc dust and acetic acid.
Substitution: The compound can participate in substitution reactions where the ethyl group or the N-oxide group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, peracids, manganese dioxide.
Reduction: Zinc dust, acetic acid.
Substitution: Various electrophiles and nucleophiles depending on the desired substitution.
Major Products Formed:
Oxidation: Higher N-oxide derivatives.
Reduction: 3-Ethylpyridine.
Substitution: Substituted pyridine derivatives.
Mechanism of Action
The mechanism of action of 3-Ethylpyridine 1-oxide involves its ability to act as a mild Lewis base, activating certain Lewis acidic parts of molecules and increasing the reactivity of its nucleophilic part towards various reactions with electrophiles . This property makes it useful in catalysis and organic synthesis.
Comparison with Similar Compounds
- 3-Methylpyridine 1-oxide
- 4-Ethylpyridine 1-oxide
- 2-Ethylpyridine 1-oxide
Comparison: 3-Ethylpyridine 1-oxide is unique due to its specific substitution pattern on the pyridine ring, which influences its reactivity and interaction with other molecules. Compared to 3-Methylpyridine 1-oxide, the ethyl group provides different steric and electronic effects, leading to variations in chemical behavior .
Properties
IUPAC Name |
3-ethyl-1-oxidopyridin-1-ium | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9NO/c1-2-7-4-3-5-8(9)6-7/h3-6H,2H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WHLDRJCCCXVISS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C[N+](=CC=C1)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50164161 | |
Record name | Pyridine, 3-ethyl-, 1-oxide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50164161 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
123.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
14906-62-8 | |
Record name | Pyridine, 3-ethyl-, 1-oxide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=14906-62-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Pyridine, 3-ethyl-, 1-oxide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50164161 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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